

Check Availability & Pricing

### JNJ-39393406 inactive in clinical trials reasons

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-39393406

Cat. No.: B1673019

Get Quote

# **JNJ-39393406 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the clinical trial performance of **JNJ-39393406**. The information is based on publicly available data from its clinical development program.

# **Frequently Asked Questions (FAQs)**

Q1: What is JNJ-39393406 and what is its mechanism of action?

**JNJ-39393406** is an experimental medication that acts as a selective positive allosteric modulator (PAM) of the  $\alpha$ 7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, it enhances the receptor's response to its natural agonist, acetylcholine. This modulation was hypothesized to be beneficial for treating a variety of neurological and psychiatric disorders.[2] The drug was found to lower the agonist and nicotine threshold for activation of the  $\alpha$ 7 nAChR by 10- to 20-fold and to increase the maximum agonist response by 17- to 20-fold.[1][3]

Q2: For which indications was JNJ-39393406 investigated in clinical trials?

**JNJ-39393406** was investigated for the treatment of several conditions, including:

- Major Depressive Disorder[3][4]
- Smoking Cessation[5][6]



- Schizophrenia[1][7]
- Alzheimer's Disease[1][7]

Q3: What was the primary reason for the discontinuation of JNJ-39393406 clinical trials?

The primary reason for the discontinuation of clinical trials across multiple indications was a lack of efficacy.[3][5] While the drug was generally reported as safe and well-tolerated, it failed to demonstrate statistically significant improvements over placebo in the primary endpoints of the studies.[3][4][6]

Q4: Were there any safety concerns with JNJ-39393406?

Based on the available clinical trial data, **JNJ-39393406** was generally safe and well-tolerated. [2][3] There were no significant differences in adverse events reported between the **JNJ-39393406** and placebo groups in the clinical trials for unipolar depression.[3][4]

## **Troubleshooting Clinical Trial Results**

This section provides guidance for researchers encountering results similar to those observed in the **JNJ-39393406** trials, particularly a lack of efficacy despite a plausible mechanism of action.

Issue: Lack of observed efficacy in treating depressive symptoms.

- Possible Cause: The therapeutic hypothesis that positive allosteric modulation of α7 nAChRs
  can alleviate depressive symptoms may be incorrect.
- Troubleshooting/Experimental Suggestion:
  - Re-evaluate preclinical models: Do the animal models of depression used in preclinical testing adequately translate to the human condition? Consider alternative or more robust models.
  - Target engagement confirmation: Was there a method to confirm that JNJ-39393406 was engaging the α7 nAChR in the central nervous system at the doses administered? This could involve PET imaging with a specific ligand or analysis of downstream biomarkers.



 Patient population stratification: The pathophysiology of major depressive disorder is heterogeneous. Future studies could explore patient subgroups that may be more responsive to this mechanism of action, potentially identified through genetic markers or specific symptom clusters.

Issue: Failure to demonstrate efficacy in smoking cessation.

- Possible Cause: The role of α7 nAChR modulation in nicotine dependence and withdrawal may be more complex than initially hypothesized, or the effect size is too small to be clinically meaningful.
- Troubleshooting/Experimental Suggestion:
  - Dose-ranging studies: The doses used in the trials (e.g., 100 mg b.i.d.) may have been suboptimal.[5] A wider range of doses should be explored in early-phase trials.
  - Combination therapy: The efficacy of JNJ-39393406 could be tested in combination with other smoking cessation aids that have different mechanisms of action.
  - Outcome measures: While abstinence is the gold standard, other measures such as reduction in cigarettes per day, craving, and withdrawal symptoms should be carefully evaluated for any signal of drug activity.[5][6]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from the clinical trials of **JNJ-39393406**.

Table 1: Phase IIa Trial in Unipolar Depression



| Parameter               | JNJ-39393406<br>(n=35)                         | Placebo (n=36)                                      | p-value | Outcome                                     |
|-------------------------|------------------------------------------------|-----------------------------------------------------|---------|---------------------------------------------|
| MADRS Total<br>Score    | No significant change                          | No significant change                               | 0.78    | No improvement in depressive symptoms[3][4] |
| BACS<br>Composite Score | No significant change                          | No significant change                               | 0.34    | No improvement in cognitive function[3][4]  |
| Adverse Events          | Not significantly<br>different from<br>placebo | Not significantly<br>different from<br>JNJ-39393406 | 0.44    | Well-tolerated[3]<br>[4]                    |

Table 2: Smoking Cessation Trials (Healthy Smokers and Smokers with Schizophrenia)

| Parameter                   | JNJ-39393406               | Placebo | Outcome                                    |
|-----------------------------|----------------------------|---------|--------------------------------------------|
| Number of Abstinent<br>Days | No significant increase    |         | Did not increase<br>abstinence[5][6]       |
| Total Smoking<br>Exposure   | No significant reduction   |         | Did not reduce<br>smoking[5][6]            |
| Craving and<br>Withdrawal   | No significant improvement |         | No effect on craving or withdrawal[5][6]   |
| Cognitive Function          | No significant improvement |         | No improvement in cognitive function[5][6] |

# **Experimental Protocols**

Protocol 1: Phase IIa Study in Unipolar Depression

- Study Design: A randomized, double-blind, placebo-controlled, add-on, parallel-group trial.[3]
- Participants: 71 patients with unipolar depression.[3]



- Treatment: JNJ-39393406 (100 mg/day for the first week, followed by 200 mg/day for the second week) or placebo, added to their existing treatment.[3]
- Primary Outcome Measures:
  - Montgomery-Asberg Depression Rating Scale (MADRS): To assess the severity of depressive symptoms.[3][4]
  - Brief Assessment of Cognition in Schizophrenia (BACS): To evaluate cognitive function.[3]
     [4]
- Analysis: Mixed models for repeated measures were used to compare the treatment groups.
   [3][4]

#### Protocol 2: Smoking Cessation Studies

- Study Design: Two parallel studies with a within-subject, cross-over design.[5][6]
- Participants: 36 healthy smokers and 62 smokers with schizophrenia.[5][6]
- Treatment: **JNJ-39393406** (100 mg b.i.d.) or placebo in a double-blind, counter-balanced manner over two 3-week phases.[5][6]
- Procedure:
  - Week 1: Ad libitum smoking with no drug.
  - Week 2: Dose run-up period.
  - Week 3: Attempt to quit smoking each day.[5][6]
- Primary Outcome Measures:
  - Abstinence: Confirmed by a carbon monoxide (CO) level of <5 p.p.m.[5]</li>
  - Smoking Reduction: Confirmed by a CO level of <8 p.p.m.[5]</li>
- Secondary Outcome Measures:



- Craving and withdrawal symptoms.
- Cognitive performance (N-back and continuous performance tasks).[5][6]

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of JNJ-39393406 as a positive allosteric modulator.





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting a lack of clinical efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-39393406 Wikipedia [en.wikipedia.org]
- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [JNJ-39393406 inactive in clinical trials reasons].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1673019#jnj-39393406-inactive-in-clinical-trials-reasons]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com